molecular formula C20H17FN4O2S B2632477 4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251633-55-2

4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2632477
CAS RN: 1251633-55-2
M. Wt: 396.44
InChI Key: BTGKUFCLLNJCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A study detailed the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showcasing significant antituberculosis activity without cytotoxic effects. These compounds demonstrate the potential of structurally similar molecules in targeting tuberculosis-causing bacteria (Jeankumar et al., 2013).

Anticancer Activity

Research into novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed these compounds' high efficiency based on in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity. This suggests the potential of structurally related compounds in developing sterile or biologically active fabrics with integrated anticancer properties (Khalifa et al., 2015).

Antiviral Applications

The crystalline structure and properties of Raltegravir monohydrate, recognized as the first HIV integrase inhibitor, were detailed, highlighting the compound's molecular interactions and potential mechanism of action against HIV. This study underlines the relevance of structural analysis in drug development for antiviral therapies (Yamuna et al., 2013).

Enzyme Inhibition for Neurodegenerative Diseases

Investigations into N-(pyridin-3-ylmethyl)-2-aminothiazolines for their inhibitory activity against human erythrocyte acetylcholinesterase, equine serum butyrylcholinesterase, and porcine liver carboxylesterase, along with their antioxidant properties, suggest the potential of similar compounds in designing multifunctional agents for treating neurodegenerative diseases. The study provides insight into the structure-dependent activity of these compounds (Makhaeva et al., 2017).

Novel Synthetic Methodologies

Research on the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines showcases an efficient and rapid synthetic route, providing a foundation for the development of new compounds with potential pharmacological activities. This study emphasizes the importance of innovative synthetic approaches in medicinal chemistry (Faty et al., 2011).

Mechanism of Action

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[(2-fluorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-14-6-2-1-5-13(14)11-23-20(27)18-17(24-19(26)12-8-9-12)16(25-28-18)15-7-3-4-10-22-15/h1-7,10,12H,8-9,11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGKUFCLLNJCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropaneamido-N-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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